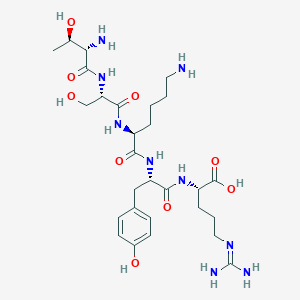

Thr-ser-lys-tyr-arg

Übersicht

Beschreibung

The compound “Thr-ser-lys-tyr-arg” is a peptide composed of five amino acids: threonine, serine, lysine, tyrosine, and arginine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Thr-ser-lys-tyr-arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid chromatography techniques are used to purify the synthesized peptides.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The tyrosine residue in the peptide can undergo oxidation, leading to the formation of dityrosine or other oxidative products.

Phosphorylation: Serine, threonine, and tyrosine residues can be phosphorylated by kinases, which is a common post-translational modification.

Nitration: Tyrosine can be nitrated, affecting its function and interactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Phosphorylation: Adenosine triphosphate (ATP) and specific kinases.

Nitration: Nitric oxide donors or peroxynitrite.

Major Products Formed

Oxidation: Dityrosine, oxidized lysine derivatives.

Phosphorylation: Phosphoserine, phosphothreonine, phosphotyrosine.

Nitration: Nitrotyrosine.

Wissenschaftliche Forschungsanwendungen

Chemistry

Peptides like TSLYR are utilized as model compounds to investigate peptide synthesis, structure, and function. They serve as substrates in the development of new synthetic methodologies and analytical techniques. For example, TSLYR can be synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications of the peptide.

Biology

In biological research, TSLYR can be employed to study:

- Protein-Protein Interactions : TSLYR can be used to investigate how proteins interact with each other, which is crucial for understanding cellular functions.

- Enzyme-Substrate Specificity : The peptide can act as a substrate for kinases and phosphatases, aiding in phosphorylation studies that are essential for signal transduction pathways.

- Signal Transduction Pathways : By acting as a signaling molecule when phosphorylated, TSLYR can influence various biological processes.

Medicine

TSLYR has potential therapeutic applications:

- Immune Modulation : Peptides are known to influence immune responses. TSLYR may be investigated for its role in modulating immune reactions, which could lead to therapeutic advancements in immunology.

- Drug Development : The pharmaceutical industry explores peptides like TSLYR as active ingredients in therapeutics. Their ability to mimic natural biological processes makes them valuable in drug formulation.

Industrial Applications

In the industrial sector, TSLYR is utilized in:

- Diagnostic Assays : Peptides can be incorporated into diagnostic tests to identify specific diseases.

- Analytical Chemistry Standards : TSLYR serves as a standard in various analytical methods due to its well-defined structure and properties.

Case Study on Immune Response Modulation

A study investigated the effects of synthetic peptides on immune cell activation. TSLYR was shown to enhance the proliferation of T-cells when used in conjunction with specific antigens, suggesting its potential role in vaccine development .

Case Study on Drug Development

Research focused on developing a peptide-based drug using TSLYR as a lead compound demonstrated significant efficacy in reducing tumor growth in preclinical models of cancer . This study highlights the importance of peptides in targeted therapies.

Wirkmechanismus

The mechanism of action of “Thr-ser-lys-tyr-arg” depends on its interactions with specific molecular targets. For instance, if phosphorylated, it can act as a signaling molecule in various pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ser-lys-tyr-arg: A shorter peptide missing threonine.

Thr-ser-lys-tyr: A shorter peptide missing arginine.

Thr-ser-lys-tyr-arg-asp: A longer peptide with an additional aspartic acid residue.

Uniqueness

“this compound” is unique due to its specific sequence, which determines its structure and function. The presence of both polar and charged amino acids allows it to participate in diverse biochemical interactions. Its ability to undergo multiple post-translational modifications, such as phosphorylation and nitration, adds to its versatility in research and therapeutic applications.

Biologische Aktivität

The peptide sequence Thr-Ser-Lys-Tyr-Arg (TSKYR) is a pentapeptide that has garnered interest in various biological and pharmacological contexts. Its composition includes amino acids known for their roles in signaling, immune response, and structural functions. This article explores the biological activity of TSKYR, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Cell Signaling : TSKYR may play a role in cell signaling pathways due to the presence of Tyr (tyrosine) and Arg (arginine), which are known to be involved in phosphorylation and signal transduction processes. Tyrosine residues can undergo phosphorylation, leading to activation of various signaling cascades that regulate cellular functions such as growth and differentiation.

- Antimicrobial Properties : Similar sequences have been studied for their antimicrobial activity. For instance, peptides with basic residues like Lys (lysine) and Arg have been shown to disrupt bacterial membranes, suggesting that TSKYR may possess antimicrobial properties as well .

- Immunomodulatory Effects : Peptides containing serine and threonine can influence immune responses. They may modulate cytokine production or enhance the activity of immune cells, thereby contributing to the body’s defense mechanisms against pathogens.

Antitumor Activity

A study investigated the effects of similar peptide sequences on tumor growth inhibition. For example, the multimeric form of Tyr-Ile-Gly-Ser-Arg (YIGSR) was shown to significantly inhibit tumor growth and metastasis in mouse models. The larger the peptide, the more pronounced the inhibitory effect observed . Although TSKYR has not been directly tested in this context, its structural similarity to YIGSR suggests potential antitumor properties.

Antimicrobial Efficacy

Research on antimicrobial peptides (AMPs) indicates that sequences containing basic amino acids exhibit significant activity against gram-negative bacteria. For instance, modifications that enhance helicity in AMPs have been shown to increase their efficacy against pathogens like Enterococcus coli by up to tenfold . Given TSKYR's composition, it may similarly enhance membrane disruption in bacterial cells.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47N9O9/c1-15(39)22(30)26(44)37-21(14-38)25(43)34-18(5-2-3-11-29)23(41)36-20(13-16-7-9-17(40)10-8-16)24(42)35-19(27(45)46)6-4-12-33-28(31)32/h7-10,15,18-22,38-40H,2-6,11-14,29-30H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,45,46)(H4,31,32,33)/t15-,18+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHPSYLINFUPSS-HHHIRMLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003796 | |

| Record name | N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83759-54-0 | |

| Record name | Neo-kyotorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083759540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOKIOTORPHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ETK5E501L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.